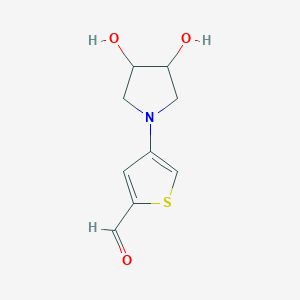

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

Description

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a thiophene-based carbaldehyde derivative functionalized with a 3,4-dihydroxypyrrolidine substituent. The dihydroxypyrrolidine group confers hydrophilicity and conformational rigidity, distinguishing it from other thiophene-2-carbaldehydes with aryl, pyrene, or boron-containing substituents .

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

4-(3,4-dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO3S/c11-4-7-1-6(5-14-7)10-2-8(12)9(13)3-10/h1,4-5,8-9,12-13H,2-3H2 |

InChI Key |

NYNFIRUZKLXUKI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1C2=CSC(=C2)C=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Thiophene-2-carbaldehyde Core

Thiophene-2-carbaldehyde is a key intermediate and can be prepared or sourced commercially. Its preparation methods include:

- Direct formylation of thiophene : Using Vilsmeier-Haack reaction or related electrophilic aromatic substitution to introduce an aldehyde group at the 2-position.

- Suzuki Coupling for substituted thiophenes : According to RSC Advances, aldehydes such as 4-bromothiophene-2-carbaldehyde can be coupled with aryl or heteroaryl boronic acids to afford substituted thiophene aldehydes, which serve as intermediates for further functionalization.

Synthesis of the 3,4-Dihydroxypyrrolidin-1-yl Moiety

The 3,4-dihydroxypyrrolidine fragment is commonly prepared via:

- Oxidative cleavage of protected pyrrolidine derivatives : For example, tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can be synthesized and then subjected to sodium periodate oxidation to generate the dihydroxy functionalities while maintaining the nitrogen protection.

- Protection strategies : The use of tert-butoxycarbonyl (Boc) protecting groups on the nitrogen is standard to avoid side reactions during subsequent steps.

Coupling of the Pyrrolidine Moiety to the Thiophene Ring

The key step involves attaching the 3,4-dihydroxypyrrolidin-1-yl group to the thiophene-2-carbaldehyde at the 4-position. Methods include:

- Nucleophilic substitution or amination : The nitrogen of the pyrrolidine ring can act as a nucleophile attacking an electrophilic site on a suitably activated thiophene derivative.

- Use of coupling agents : Organic bases such as triethylamine or N-methylmorpholine and catalysts like 4-dimethylaminopyridine facilitate the coupling in organic solvents such as tetrahydrofuran or dichloromethane at controlled temperatures (10°C to 60°C).

- Direct substitution on halogenated thiophene aldehydes : For example, 4-bromothiophene-2-carbaldehyde can be reacted with the pyrrolidine derivative under palladium-catalyzed conditions (Suzuki or Buchwald-Hartwig amination) to install the nitrogen substituent.

Oxidation and Deprotection Steps

- After coupling, deprotection of the nitrogen (removal of Boc groups) is performed under acidic conditions, often using citric acid or trifluoroacetic acid, to yield the free amine.

- The aldehyde group is preserved or introduced by selective oxidation if necessary.

- Purification is achieved through extraction, filtration, and chromatographic techniques.

A summary of typical reaction parameters based on literature and patent disclosures is provided below:

Analytical Characterization

The synthesized compound and intermediates are characterized by:

- Nuclear Magnetic Resonance Spectroscopy (1H and 13C NMR) : To confirm the chemical structure and substitution pattern.

- Mass Spectrometry (HRMS or LCMS) : To verify molecular weight and purity.

- Infrared Spectroscopy (FTIR) : To identify functional groups such as aldehydes and hydroxyls.

- Chromatography (GC or HPLC) : To assess purity and reaction progress.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde synthesis | Electrophilic formylation or Suzuki coupling | Vilsmeier-Haack reagent or Pd-catalyzed coupling | High regioselectivity | Requires careful control of conditions |

| Pyrrolidine dihydroxy moiety synthesis | Oxidation of Boc-protected pyrrolidine | Sodium periodate in THF/water | High yield, mild conditions | Requires protection/deprotection steps |

| Coupling of pyrrolidine to thiophene | Nucleophilic substitution or Pd-catalyzed amination | Triethylamine, DMAP, EDAC, DCM, 10-60°C | Efficient coupling, scalable | Sensitive to moisture and temperature |

| Deprotection and purification | Acidic cleavage of Boc groups | Citric acid, methanol/isopropyl acetate | Clean deprotection | Requires pH control |

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the aldehyde group can produce alcohols .

Scientific Research Applications

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: The compound can be used in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the thiophene ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. This compound can modulate various biochemical pathways, depending on its specific interactions with molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Diversity

- Target Compound : The 3,4-dihydroxypyrrolidine group introduces two hydroxyl groups and a saturated five-membered ring, enabling hydrogen bonding and increased solubility in polar solvents.

- 4-Arylthiophene-2-carbaldehydes (e.g., 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde): Synthesized via Suzuki-Miyaura coupling, these derivatives feature aryl groups that enhance lipophilicity and π-π stacking capabilities, critical for antibacterial and antioxidant activities .

- Pyrene-Substituted Derivatives (e.g., 5-(pyren-1-yl)thiophene-2-carbaldehyde): The pyrene moiety imparts fluorescence and enhanced BSA binding, making these compounds suitable for bioimaging or protein interaction studies .

- Triphenylamine Derivatives (e.g., 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde): The triphenylamine group enables aggregation-induced emission (AIE) and optoelectronic applications, such as organic light-emitting diodes (OLEDs) .

- Boronated Derivatives (e.g., 5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde): Boronate esters serve as intermediates in Suzuki-Miyaura reactions, highlighting their synthetic versatility .

Optoelectronic Performance

- Triphenylamine Derivatives: Demonstrate strong AIE and charge-transport properties, with applications in covalent organic frameworks (COFs) and photovoltaic devices. The dihydroxypyrrolidine group’s electron-donating effects could modulate electronic properties but may reduce stability in non-polar environments .

Physicochemical Properties

Stability and Reactivity

- The dihydroxyprolidine group may render the target compound prone to oxidation, unlike aryl or pyrene derivatives, which are more stable under ambient conditions.

- Boronated derivatives exhibit high reactivity in cross-coupling reactions, whereas the target compound’s aldehyde group could participate in Schiff base formation for drug delivery or sensor design .

Biological Activity

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H11NO3S

- Molecular Weight : 213.25 g/mol

- CAS Number : 106670040

The biological activity of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals.

- Antimicrobial Properties : Thiophene derivatives have been reported to possess significant antibacterial and antifungal activities.

- Cytotoxic Effects : Some studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Biological Activity Overview

Case Studies and Research Findings

-

Antioxidant Activity Study

- A study evaluated the antioxidant capacity of thiophene derivatives, including 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde, using DPPH and ABTS assays. The results indicated a strong scavenging effect, suggesting potential applications in reducing oxidative stress-related diseases.

-

Antimicrobial Efficacy

- In vitro tests demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating a promising alternative for treating infections.

-

Cytotoxicity Against Cancer Cells

- A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting potent anti-cancer properties. Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.